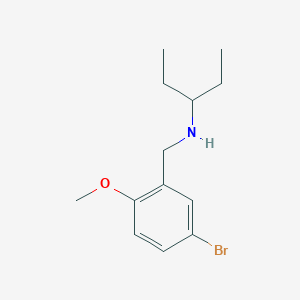

N-(5-bromo-2-methoxybenzyl)pentan-3-amine

Description

Overview of Benzyl (B1604629) Amine Derivatives in Medicinal Chemistry

Benzylamine (B48309) derivatives are a significant class of organic compounds extensively studied in medicinal chemistry for their diverse therapeutic applications. ontosight.ai The basic structure, consisting of a benzyl group attached to an amine, serves as a versatile template for the development of new drugs. wikipedia.org These compounds have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai

The utility of the benzylamine scaffold is evident in numerous commercially available pharmaceuticals. For instance, drugs like cinnarizine (B98889) and meclizine, used to treat motion sickness, are derivatives of benzylamine. wikipedia.org The adaptability of the benzylamine core allows for synthetic modifications that can influence pharmacokinetic properties such as solubility, stability, and the ability to interact with specific biological targets. ontosight.ai The synthesis of these derivatives often involves the reaction of a benzylamine precursor with various reagents to introduce different functional groups, thereby creating a library of compounds for biological screening. ontosight.aiopenmedicinalchemistryjournal.com

Below is a table summarizing the biological activities of various benzylamine derivatives, highlighting the versatility of this chemical class.

| Derivative Class | Example(s) | Reported Biological Activity |

| Antimycobacterial Agents | Substituted Benzylamines | Activity against Mycobacterium tuberculosis openmedicinalchemistryjournal.comacs.org |

| Anticancer Agents | N-benzyl-2-phenylpyrimidin-4-amine | Inhibition of USP1/UAF1 deubiquitinase acs.org |

| Anti-emetic Agents | Cinnarizine, Meclizine | Treatment of motion sickness wikipedia.org |

| Serotonin (B10506) Receptor Agonists | N-Benzyl-5-methoxytryptamines | High affinity for 5-HT2 family receptors nih.gov |

Significance of Brominated and Methoxylated Aromatic Systems in Bioactive Molecules

The introduction of halogen atoms, particularly bromine, and methoxy (B1213986) groups into aromatic systems is a common and effective strategy in drug design. ump.edu.plnih.gov These modifications can profoundly influence a molecule's physical, chemical, and biological properties.

Brominated Aromatic Systems: The substitution of a hydrogen atom with bromine can enhance a drug's therapeutic activity and favorably affect its metabolism and duration of action. ump.edu.pl This is partly due to the ability of bromine to form "halogen bonds," a type of non-covalent interaction that can strengthen the binding of a drug to its biological target. ump.edu.pl Bromine's presence can also increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. ump.edu.pl Aryl bromides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. nih.gov The versatility and effectiveness of bromine are demonstrated in its incorporation into various drugs, including antimicrobial, anticancer, and antiviral agents. tethyschemical.com

Methoxylated Aromatic Systems: Methoxylated aromatic compounds are abundant in nature, particularly as components of lignin, a major constituent of plant biomass. nih.govnih.gov In medicinal chemistry, the methoxy group (-OCH3) is a key functional group that can influence a molecule's bioactivity. The presence of methoxy groups can affect a compound's metabolic stability; for example, they can be subject to O-demethylation reactions, which can be a factor in the compound's mechanism of action or clearance from the body. nih.gov The trimethoxyphenyl ring, a well-known motif, is considered important for the potent cytotoxic effects of certain anticancer agents that target tubulin. nih.govnih.gov The strategic placement of methoxy groups on an aromatic ring can significantly alter a compound's interaction with its target protein, as seen in various biologically active molecules. nih.govnih.gov

The following table presents examples of bioactive molecules featuring brominated or methoxylated aromatic systems.

| Compound Feature | Example Compound | Therapeutic Area/Activity |

| Brominated | Macitentan | Dual Endothelin Receptor Antagonist researchgate.net |

| Brominated | Brovanexine | Mucolytic |

| Methoxylated | Combretastatin A-4 | Anticancer (Tubulin inhibitor) |

| Methoxylated | N-(3,4,5-trimethoxybenzoyl)benzylamine | Anti-emetic properties wikipedia.org |

Rationale for the Investigation of N-(5-bromo-2-methoxybenzyl)pentan-3-amine and its Analogues

The rationale for synthesizing and investigating N-(5-bromo-2-methoxybenzyl)pentan-3-amine stems from the principles of medicinal chemistry, where known bioactive structural motifs are combined to create novel molecules with potentially enhanced or new therapeutic properties. The structure of this specific compound integrates the proven benzylamine scaffold with two strategically placed and influential functional groups: a bromine atom and a methoxy group.

The investigation into this compound and its analogues would likely be driven by the following objectives:

Synergistic Effects: To explore the potential synergistic or additive effects of combining a bromo-substituent and a methoxy-substituent on the biological activity of the benzylamine core. The specific placement of the bromine at the 5-position and the methoxy group at the 2-position of the benzyl ring creates a unique electronic and steric profile that could lead to novel interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: N-(5-bromo-2-methoxybenzyl)pentan-3-amine serves as a key molecule in a larger investigation of structure-activity relationships. By synthesizing analogues with variations in the position of the bromo and methoxy groups, or by altering the alkyl chain on the amine, researchers can systematically probe the structural requirements for a desired biological effect, such as anticancer or antimicrobial activity. nih.govresearchgate.net

In essence, the logical design of N-(5-bromo-2-methoxybenzyl)pentan-3-amine makes it a promising candidate for chemical synthesis and biological evaluation in the quest for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3/h6-8,12,15H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWSWYRJPRTOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357907 | |

| Record name | N-(5-bromo-2-methoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418773-91-8 | |

| Record name | N-(5-bromo-2-methoxybenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Bromo 2 Methoxybenzyl Pentan 3 Amine and Analogues

Strategic Disconnections and Retrosynthetic Analysis for N-(5-bromo-2-methoxybenzyl)pentan-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For N-(5-bromo-2-methoxybenzyl)pentan-3-amine, the analysis reveals several possible disconnections.

The most logical retrosynthetic disconnection is the carbon-nitrogen (C-N) bond between the benzyl (B1604629) group and the pentan-3-amine moiety. This bond is typically formed via a reductive amination reaction. This disconnection leads to two key precursors: 5-bromo-2-methoxybenzaldehyde (B189313) and pentan-3-amine. Reductive amination involves the initial formation of a Schiff base or imine from the aldehyde and the amine, which is then reduced in situ to the desired secondary amine. This is a widely used and efficient method for constructing C-N bonds.

The benzyl precursor, 5-bromo-2-methoxybenzaldehyde, can be retrosynthetically disconnected further. The formyl group (-CHO) and the bromo group (-Br) are introduced onto the 2-methoxybenzaldehyde (B41997) (o-anisaldehyde) core. The bromination is a regioselective electrophilic aromatic substitution, directed by the activating methoxy (B1213986) group.

Pentan-3-amine is a commercially available symmetrical secondary amine. nih.gov Its synthesis is not typically required from simpler precursors in a standard laboratory setting. It serves as a readily available building block for the final coupling step. cymitquimica.com

Synthesis of Key Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its key intermediates.

5-Bromo-2-methoxybenzaldehyde is a crucial intermediate in the synthesis of the target compound. chemimpex.com One common method for its preparation involves the formylation of p-bromoanisole. prepchem.com In a typical procedure, p-bromoanisole is reacted with titanium tetrachloride and 1,1-dichloromethyl methyl ether in methylene (B1212753) chloride at low temperatures. The reaction is then quenched, and the product is isolated after purification.

Another approach involves the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by methylation of the hydroxyl group. The bromination of vanillin (B372448) using potassium bromide and liquid bromine in acetic acid can yield 5-bromo-vanillin. guidechem.com Subsequent methylation of the phenolic hydroxyl group would yield the desired 5-bromo-2-methoxybenzaldehyde.

A summary of a synthetic method for 5-bromo-2-methoxybenzaldehyde is presented in the table below.

| Starting Material | Reagents | Solvent | Yield | Reference |

| p-Bromoanisole | Titanium tetrachloride, 1,1-dichloromethyl methyl ether | Methylene chloride | Not specified | prepchem.com |

| Vanillin | Potassium bromide, Liquid bromine, Acetic acid | Acetic acid | 92.5% (for 5-bromo-vanillin) | guidechem.com |

This table summarizes methods for the synthesis of 5-bromo-2-methoxybenzaldehyde and its precursor.

Bromination and Methoxylation Strategies for Aromatic Rings

The formation of the 5-bromo-2-methoxy substituted aromatic ring is a critical step in the synthesis of the benzyl precursor. The relative positions of the bromo and methoxy substituents dictate the synthetic strategy, which typically involves electrophilic aromatic substitution. wikipedia.org

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. msu.edunih.gov This directing effect is due to the resonance stabilization of the cationic intermediate (the arenium ion or sigma complex) when the electrophile attacks at the positions ortho or para to the methoxy group. nih.govpressbooks.pub Consequently, direct bromination of methoxybenzene (anisole) yields primarily a mixture of p-bromoanisole and o-bromoanisole, with the para isomer often predominating. msu.edulibretexts.org To achieve the desired 5-bromo-2-methoxy substitution pattern, one could start with p-bromoanisole and introduce a functional group at the 2-position. For instance, formylation of p-bromoanisole can yield 5-bromo-2-methoxybenzaldehyde. A documented synthesis involves reacting p-bromoanisole with titanium tetrachloride and 1,1-dichloromethyl methyl ether to produce 5-bromo-2-methoxybenzaldehyde in good yield. prepchem.com

Alternatively, strategies involving nucleophilic aromatic substitution (SNAᵣ) can be considered, although they are generally less common for this type of substitution unless strong electron-withdrawing groups are present to activate the ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org Another approach is benzylic bromination, which involves the radical substitution of a hydrogen on the carbon adjacent to the aromatic ring. masterorganicchemistry.comlibretexts.org Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose. libretexts.orgchemistrysteps.com However, for the target molecule, aromatic ring bromination is required, not benzylic bromination.

Table 1: Regioselectivity in the Bromination of Methoxybenzene

| Position of Attack | Product | Directing Influence of Methoxy Group | Relative Yield |

|---|---|---|---|

| ortho | 2-Bromoanisole | Favored | Minor Product (~10%) libretexts.org |

| meta | 3-Bromoanisole | Disfavored | Trace Amount libretexts.org |

| para | 4-Bromoanisole | Strongly Favored | Major Product (>85%) libretexts.org |

Primary Amine Synthesis Approaches for the Pentan-3-amine Moiety

Pentan-3-amine is a primary aliphatic amine that serves as the second key building block for the target molecule. nih.gov Its synthesis can be accomplished through several established methods starting from readily available precursors like pentan-3-one or 3-pentyl halides.

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com To synthesize pentan-3-amine, pentan-3-one is treated with ammonia (B1221849) in the presence of a reducing agent. nih.gov

This method can be performed as a one-pot reaction, which is efficient and contributes to green chemistry principles. wikipedia.orgfrontiersin.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are selective for the iminium ion over the ketone. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a common direct reductive amination method. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Weakly acidic (pH ~6), Methanol | Selective for imines in the presence of ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aprotic solvents (e.g., DCE, THF) | Mild, effective alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | H₂, Pd/C, PtO₂, or Raney Ni | Common industrial method; can be performed in one pot. wikipedia.org |

| Ammonia Borane | NH₃BH₃ | Solvent-free or in various solvents | Used in reductive aminations. organic-chemistry.org |

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct alkylation of ammonia. wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction utilizes potassium phthalimide (B116566) as an ammonia surrogate. byjus.com

The synthesis of pentan-3-amine via this route would begin with the Sₙ2 reaction of 3-bromopentane (B47287) or another suitable 3-pentyl halide with potassium phthalimide to form N-(pentan-3-yl)phthalimide. chemistrysteps.com The primary amine is then liberated from the phthalimide intermediate. This cleavage is traditionally achieved by acidic hydrolysis, but this can require harsh conditions and give low yields. libretexts.orgbyjus.com A milder and more common alternative is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) (N₂H₄) in an alcoholic solvent. wikipedia.orgnrochemistry.com This method precipitates phthalhydrazide, which can be removed by filtration, leaving the desired primary amine. wikipedia.orgnrochemistry.com However, the Gabriel synthesis generally fails with secondary alkyl halides, which could be a limitation for the synthesis of pentan-3-amine from 3-halopentanes. wikipedia.orgbyjus.com

While the Staudinger ligation is a highly specific bioconjugation technique, the underlying chemical transformation, the Staudinger reduction, is a mild and efficient method for converting azides into primary amines. wikipedia.orgacs.orgyoutube.com The reaction involves treating an organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. wikipedia.orgsigmaaldrich.com In the presence of water, this intermediate is hydrolyzed to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgsigmaaldrich.com

To synthesize pentan-3-amine using this method, 3-azidopentane (B6189022) would be the required precursor. The azide can be prepared via an Sₙ2 reaction of a 3-pentyl halide with sodium azide. The subsequent treatment with PPh₃ and water provides a clean conversion to pentan-3-amine under neutral conditions, which are compatible with a wide range of functional groups. youtube.com The formation of highly stable nitrogen gas and the phosphine oxide byproduct provides a strong thermodynamic driving force for the reaction. youtube.comyoutube.com

The conversion of an azide to a primary amine is a common synthetic transformation, and several methods exist beyond the Staudinger reduction. jove.com Alkyl azides, such as 3-azidopentane, can be readily reduced to the corresponding primary amines using standard reducing agents. jove.com

Two of the most common methods are:

Catalytic Hydrogenation : The azide is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.comjove.com This method is clean and efficient, with nitrogen gas being the only byproduct. jove.com

Hydride Reduction : Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for reducing azides to amines. jove.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amide ion and afford the primary amine. youtube.comjove.com

These methods provide robust and high-yielding pathways to primary amines from alkyl azides, which themselves are easily accessible from alkyl halides. jove.com

C-N Bond Forming Reactions for N-(5-bromo-2-methoxybenzyl)pentan-3-amine

The final step in the synthesis is the formation of the C-N bond between the 5-bromo-2-methoxybenzyl group and the pentan-3-amine moiety. This can be achieved through several N-alkylation strategies.

Reductive Amination : This is often the most direct and efficient method. It involves the reaction of 5-bromo-2-methoxybenzaldehyde with pentan-3-amine to form an intermediate imine, which is then reduced in situ to the final secondary amine product. This one-pot procedure avoids the isolation of the imine and often uses mild reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride. frontiersin.orgorganic-chemistry.org The selectivity of this method is a key advantage, as it avoids the potential for over-alkylation that can plague direct alkylation methods. masterorganicchemistry.comfrontiersin.org

Direct N-Alkylation : An alternative approach is the direct alkylation of pentan-3-amine with a 5-bromo-2-methoxybenzyl halide (e.g., 5-bromo-2-methoxybenzyl bromide). This is a standard Sₙ2 reaction where the amine acts as the nucleophile. masterorganicchemistry.comresearchgate.net While straightforward, this method can suffer from a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. chemistrysteps.commasterorganicchemistry.com To favor mono-alkylation, reaction conditions such as using a large excess of the primary amine may be employed.

"Borrowing Hydrogen" Catalysis : More modern methods, such as "borrowing hydrogen" or "hydrogen autotransfer" reactions, allow for the direct coupling of an alcohol with an amine. rsc.orgnih.gov In this scenario, 5-bromo-2-methoxybenzyl alcohol could be reacted directly with pentan-3-amine in the presence of a suitable metal catalyst (e.g., based on Ru, Ir, or Mn). researchgate.netrsc.orgnih.gov The catalyst temporarily dehydrogenates the alcohol to the corresponding aldehyde in situ, which then undergoes reductive amination with the amine, using the "borrowed" hydrogen for the final reduction step. rsc.orgnih.gov This method is highly atom-economical, producing only water as a byproduct. rsc.org

Table 3: Comparison of C-N Bond Formation Strategies

| Method | Benzyl Precursor | Amine Precursor | Key Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Aldehyde | Primary Amine | High selectivity for secondary amine, one-pot procedure. frontiersin.org | Requires synthesis of the aldehyde precursor. |

| Direct N-Alkylation | Benzyl Halide | Primary Amine | Conceptually simple Sₙ2 reaction. | Risk of over-alkylation (tertiary amine formation). masterorganicchemistry.com |

| Borrowing Hydrogen | Benzyl Alcohol | Primary Amine | High atom economy (water is the only byproduct). rsc.org | Requires specific metal catalysts, may need higher temperatures. nih.gov |

Reductive Alkylation of Amines

Reductive alkylation, also known as reductive amination, is a highly efficient and widely used method for forming carbon-nitrogen bonds. This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-(5-bromo-2-methoxybenzyl)pentan-3-amine, this methodology involves the reaction of 5-bromo-2-methoxybenzaldehyde with pentan-3-amine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the initial carbonyl group. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Microwave-assisted reductive amination has been shown to be a fast and efficient alternative to conventional heating methods. nih.gov Furthermore, recent advancements have demonstrated the use of carboxylic acids as alkylating agents in the presence of a hydrogen source like ammonia borane, offering an alternative to aldehyde-based routes. rsc.orgrsc.org

The general reaction is as follows:

5-bromo-2-methoxybenzaldehyde + pentan-3-amine → [Imine Intermediate] --(Reduction)--> N-(5-bromo-2-methoxybenzyl)pentan-3-amine

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | pH Conditions | Key Features |

|---|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mildly acidic | Highly selective, tolerates a wide range of functional groups, often used for acid-sensitive substrates. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Acidic (pH 3-6) | Effective and mild, but requires careful pH control and handling due to the toxicity of cyanide. |

| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, Ethyl Acetate | Neutral | Uses catalysts like Palladium on carbon (Pd/C) or Raney Nickel; can sometimes lead to side reactions like debenzylation or dehalogenation. researchgate.net |

| Ammonia Borane (H₃B·NH₃) | Varies | Mild | Used when carboxylic acids act as the alkylating agent precursor. rsc.org |

Mitsunobu Reaction Applications

The Mitsunobu reaction provides an alternative pathway for the N-alkylation of amines using an alcohol instead of a carbonyl compound. acs.org This reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The activated alcohol can then be displaced by a suitable nucleophile, in this case, an amine.

The synthesis of N-(5-bromo-2-methoxybenzyl)pentan-3-amine via this route would employ 5-bromo-2-methoxybenzyl alcohol and pentan-3-amine. A significant advantage of the Mitsunobu reaction is its mild conditions. thieme-connect.com However, the scope of the reaction was traditionally limited to acidic pronucleophiles. Modern developments have expanded its utility to include less acidic amines through the use of highly nucleophilic N-heterocyclic phosphine reagents, making it a more versatile tool for amine synthesis. acs.orgresearchgate.netthieme-connect.com

The general scheme for this reaction is:

5-bromo-2-methoxybenzyl alcohol + pentan-3-amine --(PPh₃, DEAD)--> N-(5-bromo-2-methoxybenzyl)pentan-3-amine

This method is particularly useful for synthesizing secondary amines and has been applied to the preparation of pharmaceutical compounds. acs.org

Amine Cyclization and Functionalization Strategies

While the previous sections focus on constructing the primary molecular scaffold, modern organic synthesis offers powerful tools for the further functionalization of the amine product, enabling the creation of diverse analogues. Strategies targeting the C-H bonds adjacent (in the α-position) to the nitrogen atom are of particular interest. thieme-connect.com

For a secondary amine like N-(5-bromo-2-methoxybenzyl)pentan-3-amine, these methods can introduce new substituents on the pentyl group. While many protocols are optimized for cyclic amines, the underlying principles can be adapted. acs.orgacs.orgnih.gov These transformations often proceed through the in-situ generation of an iminium ion or an azomethine ylide intermediate, which is then trapped by a nucleophile. acs.org This allows for the introduction of alkyl, aryl, or other functional groups at the α-carbon, providing a route to novel analogues that would be difficult to access through traditional methods. nih.govresearchgate.net

Key strategies include:

Intermolecular Hydride Transfer: This approach can generate a transient imine from an unprotected secondary amine, which is then captured by an organometallic nucleophile. nih.gov

Redox-Neutral C-H Functionalization: These methods combine a reductive amination with an oxidative α-functionalization in a single pot, often using azomethine ylides as key intermediates. acs.org

Biocatalytic Carbene Transfer: Enzymatic approaches have been developed for the enantioselective α-C(sp³)–H functionalization of cyclic amines using carbene donors, highlighting a green and highly selective method for creating complex amine structures. acs.org

Metal-Catalyzed Amination Reactions

Transition metal-catalyzed reactions are cornerstones of modern C-N bond formation. While direct synthesis of the benzylic C-N bond in the target molecule is more commonly achieved via the methods above, metal-catalyzed aminations are indispensable for creating a broad range of structural analogues, particularly those involving N-aryl linkages. beilstein-journals.orgnih.gov

The most prominent methods include the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). beilstein-journals.org These reactions are powerful for coupling amines with aryl halides or triflates. For example, an analogue of the target molecule where the benzyl group is replaced by a simple aryl group could be synthesized by coupling pentan-3-amine with a substituted aryl bromide.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig reaction is known for its broad substrate scope and tolerance of numerous functional groups. beilstein-journals.org The use of specialized biarylphosphine ligands has been crucial to its success.

Copper-Catalyzed Reactions: Ullmann-type couplings are often more cost-effective than palladium-based systems. nih.gov Modern protocols use various ligands to facilitate the reaction under milder conditions than the classical high-temperature approach. researchgate.net These methods are effective for the N-arylation of a wide range of amines, including aliphatic and aromatic ones. beilstein-journals.orgnih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful alternative, particularly for the amination of phenol (B47542) derivatives like aryl sulfamates, expanding the range of possible electrophiles for C-N bond formation. nih.gov

These catalytic systems are vital for constructing libraries of related compounds by varying the aromatic or amine coupling partners.

Diversification and Derivatization Strategies for N-(5-bromo-2-methoxybenzyl)pentan-3-amine Analogues

The presence of a bromine atom on the aromatic ring of N-(5-bromo-2-methoxybenzyl)pentan-3-amine serves as a versatile chemical handle for extensive diversification and derivatization.

Suzuki Cross-Coupling for Aromatic Modification

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds. nih.gov It utilizes a palladium catalyst to couple an organohalide with an organoboron compound, such as a boronic acid or boronic ester. rsc.org This reaction is exceptionally well-suited for modifying the 5-bromo position of the benzylamine (B48309) core.

The reaction is known for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acid reagents. nih.gov By selecting different boronic acid partners, a nearly limitless variety of substituents can be introduced at the 5-position.

Table 2: Examples of Suzuki Cross-Coupling Partners for Aromatic Bromides

| Boronic Acid/Ester Type | R-B(OR)₂ | Resulting 5-Substituent (R) | Potential Application |

|---|---|---|---|

| Arylboronic acid | Ar-B(OH)₂ | Phenyl, naphthyl, substituted aryls | Introduction of bi-aryl motifs. researchgate.net |

| Heteroarylboronic acid | HetAr-B(OH)₂ | Pyridyl, thienyl, furyl, pyrazolyl | Incorporation of heterocyclic scaffolds. nih.gov |

| Alkenylboronic acid | (R)₂C=CR-B(OH)₂ | Vinyl, styrenyl | Creation of styrenyl and other unsaturated derivatives. researchgate.net |

| Alkylboronic acid/ester | Alkyl-B(pin) | Methyl, cyclopropyl, butyl | Introduction of simple or complex alkyl chains. nih.gov |

This strategy has been successfully applied to unprotected ortho-bromoanilines, demonstrating its robustness even with potentially interfering functional groups nearby. nih.govrsc.org

Substitution of Bromine with Other Halogens or Functional Groups

Beyond C-C bond formation, the aromatic bromine atom can be replaced with various other atoms and functional groups through several synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): This reaction pathway involves the displacement of a halide on an aromatic ring by a nucleophile. fiveable.mewikipedia.org However, the classic SNAr mechanism requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgchemistrysteps.com The 2-methoxy group is electron-donating, making the ring less susceptible to nucleophilic attack. Therefore, direct SNAr on this substrate is generally disfavored and would likely require harsh reaction conditions or proceed through an alternative mechanism, such as the benzyne (B1209423) elimination-addition pathway, which can lead to a mixture of regioisomers. youtube.com

Metal-Catalyzed Cross-Coupling: A more practical approach involves other transition metal-catalyzed reactions to introduce heteroatoms.

Buchwald-Hartwig Amination: As mentioned previously, this reaction can be used to couple an amine at the 5-position, replacing the bromine and forming a diaminobenzyl derivative.

Cyanation: The bromine can be replaced with a nitrile group (-CN) using reagents like copper(I) cyanide (in the Rosenmund-von Braun reaction) or through palladium-catalyzed methods.

Alkoxylation/Hydroxylation: Palladium or copper catalysts can also mediate the coupling of alcohols or water to form ethers or phenols, respectively.

These derivatization strategies allow for fine-tuning the electronic and steric properties of the aromatic ring, providing a powerful platform for generating a diverse library of analogues based on the N-(5-bromo-2-methoxybenzyl)pentan-3-amine scaffold.

Modification of the Methoxy Group

Modifications to the 2-methoxy group on the benzyl ring are crucial for exploring the structure-activity relationships of this class of compounds. These changes can modulate the compound's electronic and steric properties, as well as its hydrogen-bonding capabilities.

Demethylation to Form Hydroxyl Analogues: A common modification is the conversion of the methoxy group to a hydroxyl group. This is typically achieved through demethylation using strong Lewis acids such as boron tribromide (BBr₃) or through nucleophilic displacement with reagents like lithium iodide. The resulting N-(5-bromo-2-hydroxybenzyl)pentan-3-amine serves as a key intermediate for further functionalization. The presence of a phenolic hydroxyl group introduces the potential for hydrogen bond donation, which can significantly alter the compound's interaction with biological targets.

O-Alkylation to Introduce Novel Alkoxy Groups: The hydroxylated analogue can be further modified through O-alkylation to introduce a variety of alkoxy groups. By reacting the N-(5-bromo-2-hydroxybenzyl) intermediate with different alkyl halides or other alkylating agents in the presence of a base, a diverse library of analogues with varying chain lengths, branching, and functional groups on the alkoxy moiety can be synthesized. researchgate.net This allows for a systematic investigation of how the size and nature of this substituent impact the compound's properties.

| Starting Material | Reagent | Product |

| N-(5-bromo-2-methoxybenzyl)pentan-3-amine | Boron tribromide (BBr₃) | N-(5-bromo-2-hydroxybenzyl)pentan-3-amine |

| N-(5-bromo-2-hydroxybenzyl)pentan-3-amine | Ethyl iodide, K₂CO₃ | N-(5-bromo-2-ethoxybenzyl)pentan-3-amine |

| N-(5-bromo-2-hydroxybenzyl)pentan-3-amine | Propyl bromide, NaH | N-(5-bromo-2-propoxybenzyl)pentan-3-amine |

Alterations to the Pentan-3-amine Alkyl Chain

Reductive Amination with Diverse Amines: The most direct approach to introduce variability in the alkyl chain is to employ different primary or secondary amines in the reductive amination reaction with 5-bromo-2-methoxybenzaldehyde. nih.gov By replacing pentan-3-amine with other amines, a wide range of N-substituted analogues can be generated. This method allows for the introduction of linear, branched, and cyclic alkyl groups, as well as chains containing heteroatoms or other functional groups. nih.gov

N-Alkylation of the Parent Benzylamine: An alternative strategy involves the N-alkylation of the primary amine, (5-bromo-2-methoxyphenyl)methanamine. This primary amine can be synthesized by the reduction of 5-bromo-2-methoxybenzonitrile (B137507) or by reductive amination of 5-bromo-2-methoxybenzaldehyde with ammonia. Subsequent reaction with various alkyl halides or related electrophiles can yield a diverse array of secondary amines. This approach offers a high degree of flexibility in the introduction of different alkyl chains. researchgate.net

| Aldehyde/Ketone | Amine | Product |

| 5-bromo-2-methoxybenzaldehyde | Propan-2-amine | N-(5-bromo-2-methoxybenzyl)propan-2-amine |

| 5-bromo-2-methoxybenzaldehyde | Cyclopentylamine | N-(5-bromo-2-methoxybenzyl)cyclopentanamine |

| 5-bromo-2-methoxybenzaldehyde | Butan-1-amine | N-(5-bromo-2-methoxybenzyl)butan-1-amine |

Introduction of Stereocenters and Chiral Synthesis

The introduction of chirality into the N-(5-bromo-2-methoxybenzyl)pentan-3-amine scaffold can lead to enantiomers with distinct pharmacological properties. Stereocenters can be introduced at the benzylic carbon or within the N-alkyl substituent.

Asymmetric Reductive Amination: One approach to achieve enantioselectivity is through asymmetric reductive amination. This can be accomplished by using a chiral reducing agent or a chiral catalyst in the reduction of the intermediate imine. Chiral auxiliaries attached to the amine or the aldehyde can also direct the stereochemical outcome of the reduction, with the auxiliary being removed in a subsequent step. google.com

Synthesis from Chiral Precursors: Alternatively, enantiomerically pure analogues can be synthesized by starting with chiral building blocks. For instance, using a chiral amine, such as (R)- or (S)-pentan-2-amine, in the reductive amination with 5-bromo-2-methoxybenzaldehyde would yield diastereomeric products that can be separated. Subsequent modifications can be carried out on the separated diastereomers.

Asymmetric Catalysis: Modern synthetic methods, such as transition-metal-catalyzed asymmetric hydroarylation of enamines, offer a powerful route to chiral benzylamines. semanticscholar.orgnih.gov These methods can provide access to enantioenriched products with high levels of stereocontrol. Another strategy involves the asymmetric aza-Friedel–Crafts reaction, where a chiral catalyst mediates the enantioselective addition of a nucleophile to an imine. nih.gov

| Method | Description |

| Chiral Auxiliary | A chiral group is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. The auxiliary is removed after the desired stereocenter is formed. google.com |

| Asymmetric Hydrogenation | An imine precursor is hydrogenated using a chiral catalyst, often based on transition metals like iridium or rhodium, to produce a single enantiomer of the amine. acs.org |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. |

Preclinical Biological Evaluation of N 5 Bromo 2 Methoxybenzyl Pentan 3 Amine and Analogues

In Vitro Pharmacological Profiling Methodologies

In vitro pharmacological profiling is a critical step in early-stage drug discovery, designed to determine a compound's interaction with specific biological targets and its broader pharmacological fingerprint.

Receptor binding assays are fundamental in determining whether a compound binds to specific receptors and with what affinity. For analogues of N-(5-bromo-2-methoxybenzyl)pentan-3-amine, particularly N-benzyl-phenethylamines, these studies have been crucial in identifying interactions with serotonin (B10506) (5-HT) receptors. nih.govresearchgate.net

The standard method involves a competitive binding assay where the test compound competes with a radiolabeled ligand known to bind to the target receptor with high affinity. The receptors are typically expressed in cultured human cell lines. The assay measures the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value). This value is then used to calculate the binding affinity constant (Kᵢ), which reflects the compound's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.

For example, studies on N-(2-methoxybenzyl) derivatives of 2,5-dimethoxy-substituted phenethylamines (NBOMe compounds) have demonstrated very high affinity for the 5-HT₂ₐ receptor, with Kᵢ values often in the nanomolar range. nih.gov Such studies are essential for understanding the potential psychoactive or therapeutic effects of these compounds.

Table 1: Representative Receptor Binding Affinity Data for Analogous N-Benzyl Phenethylamine Compounds

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |

| Analogue A | 5-HT₂ₐ | 0.5 |

| Analogue B | 5-HT₂ₐ | 1.2 |

| Analogue C | 5-HT₂ₒ | 15.8 |

| Analogue D | Adrenergic α₁ | 300 |

Note: This table is illustrative and based on data for analogous compounds, not N-(5-bromo-2-methoxybenzyl)pentan-3-amine.

Enzyme inhibition assays are performed to determine if a compound can interfere with the activity of a specific enzyme. The methodology depends on the enzyme . For instance, if a compound is being investigated as a potential monoamine oxidase (MAO) inhibitor, a common target for antidepressants, the assay would measure the rate of substrate conversion by MAO in the presence and absence of the test compound.

A typical assay involves incubating the enzyme (e.g., human recombinant MAO-A or MAO-B) with a substrate that produces a fluorescent or colored product upon conversion. The test compound is added at various concentrations, and the reduction in signal is measured to determine the IC₅₀ value.

While binding assays confirm a compound interacts with a target, functional assays reveal the nature of that interaction—whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist.

For G-protein coupled receptors like the 5-HT receptors, a common functional assay measures changes in intracellular signaling molecules, such as calcium (Ca²⁺) mobilization or inositol phosphate turnover. In these assays, cells expressing the target receptor are loaded with a fluorescent dye that is sensitive to calcium concentrations. Upon receptor activation by an agonist, a signaling cascade is initiated, leading to the release of intracellular calcium stores. This results in an increase in fluorescence, which can be measured to determine the compound's efficacy (the maximum effect it can produce) and potency (the concentration required to produce 50% of its maximal effect, or EC₅₀).

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. These assays are typically miniaturized and automated versions of the binding or functional assays described above. For a novel class of compounds like N-(5-bromo-2-methoxybenzyl)pentan-3-amine analogues, HTS could be used to screen a library of related structures against a panel of receptors and enzymes to quickly identify initial "hits" with interesting activity profiles, which can then be selected for more detailed pharmacological characterization.

Cellular Activity Assessments in Preclinical Models

Following the initial pharmacological profiling, cellular activity assessments are conducted to understand the compound's effects on whole cells, particularly its potential to induce cell death or inhibit cell proliferation.

These assays are crucial for evaluating the potential of compounds as anticancer agents. The antiproliferative and cytotoxic effects of compounds are typically tested against a panel of human cancer cell lines.

A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by measuring its absorbance. A reduction in the amount of formazan produced indicates either a decrease in cell proliferation or an increase in cell death. The results are typically expressed as the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that inhibits 50% of the cell population).

For example, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share structural motifs with N-(5-bromo-2-methoxybenzyl)pentan-3-amine, have demonstrated potent cytotoxic effects against human breast adenocarcinoma (MCF7), HeLa, and HT-29 tumor cell lines, with some analogues showing sub-micromolar cytotoxicity. nih.gov

Table 2: Illustrative Cytotoxicity Data for Analogous Methoxy (B1213986) and Bromo-Substituted Compounds

| Cell Line | Compound Analogue | IC₅₀ (µM) |

| MCF7 (Breast Cancer) | Analogue X | 0.8 |

| HeLa (Cervical Cancer) | Analogue X | 1.5 |

| HT-29 (Colon Cancer) | Analogue Y | 0.5 |

| A549 (Lung Cancer) | Analogue Y | 2.1 |

Note: This table is illustrative and based on data for analogous compounds, not N-(5-bromo-2-methoxybenzyl)pentan-3-amine.

Antimicrobial Activity Evaluations

While direct antimicrobial studies on N-(5-bromo-2-methoxybenzyl)pentan-3-amine are not available, research on structurally similar compounds, such as (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, which shares the 5-bromo-2-methoxybenzyl moiety, has been conducted. This hydrazide derivative demonstrated antimicrobial activity against a range of bacterial and fungal strains. nih.govresearchgate.net

The antimicrobial efficacy was evaluated by measuring the zone of inhibition. The results indicated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as several fungal species. nih.govresearchgate.net The activity was found to be concentration-dependent.

Below is a summary of the antimicrobial activity for (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide.

| Microorganism | Concentration (µg/ml) | Zone of Inhibition (mm, Mean ± SD) | Standard Antibiotic | Standard Zone of Inhibition (mm, Mean ± SD) |

|---|---|---|---|---|

| Escherichia coli (MTCC 62) | 100 | 07 ± 0.84 | Ciprofloxacin | 18 ± 1.22 |

| 200 | 14 ± 1.34 | |||

| Staphylococcus aureus (MTCC 87) | 100 | 04 ± 0.24 | 17 ± 1.98 | |

| 200 | 11 ± 1.74 | |||

| Aspergillus flavus (MTCC 96) | 100 | 02 ± 0.88 | Amphotericin-B | 12 ± 1.04 |

| 200 | 09 ± 1.08 | |||

| Aspergillus niger (MTCC 107) | 100 | 05 ± 0.75 | 12 ± 1.50 | |

| 200 | 08 ± 1.57 | |||

| Candida albicans (MTCC 118) | 100 | 04 ± 0.45 | 22 ± 1.60 | |

| 200 | 12 ± 1.50 |

Other research has explored the antimicrobial properties of various N-benzylamine derivatives, suggesting that the benzylamine (B48309) scaffold is a valuable pharmacophore for developing new antimicrobial agents.

Immunomodulatory Effects on Cell Lines

Specific studies on the immunomodulatory effects of N-(5-bromo-2-methoxybenzyl)pentan-3-amine on cell lines have not been identified. However, research into other bromo-substituted N-benzyl compounds, such as 9-benzyl-8-bromoguanine and its 7-isomer, has revealed significant immunoregulatory properties. These compounds have been shown to suppress the proliferation of human leukemia MOLT-4 cells, human cutaneous lymphoma HUT78 cells, and normal peripheral blood mononuclear cells (PBMCs).

The immunomodulatory effects of these N-benzyl-8-bromoguanines were further characterized by their impact on cytokine production. Both compounds were found to suppress the production of Interleukin-2 (IL-2) by activated HUT78 cells and Interferon-gamma (IFN-γ) by PBMCs. Notably, they did not affect the production of IL-3 and IL-10 in PBMCs. This suggests a selective inhibition of T-cell functions, particularly a selective inhibition of Th1-related cytokine secretion.

Neurotransmitter Uptake and Release Studies

There is no specific data available concerning neurotransmitter uptake and release for N-(5-bromo-2-methoxybenzyl)pentan-3-amine. However, the broader class of N-benzyl substituted amines has been investigated for its effects on the central nervous system. Many drugs that act as reuptake inhibitors for monoamine neurotransmitters like serotonin, norepinephrine, and dopamine share structural similarities with benzylamines. wikipedia.orgwikipedia.orgamericanaddictioncenters.org These inhibitors block the respective transporters (SERT, NET, DAT), leading to increased extracellular concentrations of the neurotransmitters and enhanced neurotransmission. wikipedia.orgwikipedia.org

For instance, compounds classified as serotonin–norepinephrine–dopamine reuptake inhibitors (SNDRIs) are known to simultaneously inhibit SERT, NET, and DAT. wikipedia.org While direct evidence is lacking for the target compound, its structural features suggest that it could potentially interact with these monoamine transporters. Further preclinical studies would be necessary to determine if N-(5-bromo-2-methoxybenzyl)pentan-3-amine or its analogues possess any neurotransmitter reuptake inhibition properties.

Mechanism of Action Studies in Preclinical Contexts

Signaling Pathway Analysis

While the specific signaling pathways affected by N-(5-bromo-2-methoxybenzyl)pentan-3-amine are unknown, studies on related N-benzylamine compounds offer insights into potential mechanisms. For example, N-benzyl-N-methyldecan-1-amine, a phenylamine derivative, has been shown to have an antiproliferative effect on human leukemia U937 cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.gov

Western blot analysis revealed that this compound decreased the expression of key regulators of G2/M phase progression, including cyclin-dependent kinase 2 (Cdk2) and Cdc2. nih.gov Concurrently, it increased the expression of the Cdk inhibitor p21WAF1/CIP1 in a p53-independent manner. nih.gov Furthermore, N-benzyl-N-methyldecan-1-amine was observed to trigger the release of cytochrome c from the mitochondria into the cytosol, which was associated with a loss of mitochondrial membrane potential and a downregulation of the pro-apoptotic protein Bid. nih.gov This suggests that the apoptotic effects of this compound are mediated through both the extrinsic and intrinsic apoptotic pathways. nih.gov

Molecular Target Identification and Validation

Specific molecular targets for N-(5-bromo-2-methoxybenzyl)pentan-3-amine have not been identified. However, research on analogous structures has successfully identified and validated molecular targets. A series of N-benzyl piperidine derivatives were designed and evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two important targets in the context of Alzheimer's disease. nih.gov Several of these compounds demonstrated potent inhibition of both enzymes, validating them as dual-target ligands. nih.gov

In another study, substituted aryl benzylamines were identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis and a potential target for prostate cancer therapy. Through structure-based design and in silico docking studies, researchers were able to develop inhibitors with low nanomolar IC50 values that were selective over the type 2 isozyme.

Phenotypic Screening Follow-up

Phenotypic screening is a valuable approach for discovering new bioactive compounds. Following the identification of a compound with a desirable phenotype, subsequent studies are crucial to elucidate its mechanism of action and identify its molecular targets. While no such studies have been reported for N-(5-bromo-2-methoxybenzyl)pentan-3-amine, the research on related compounds provides a framework for how such a follow-up could proceed.

For example, the initial observation of the antiproliferative phenotype of N-benzyl-N-methyldecan-1-amine in leukemia cells led to a follow-up investigation into its effects on the cell cycle and apoptosis. nih.gov This mechanistic study revealed the compound's impact on specific signaling proteins like Cdk2, Cdc2, and p21, thereby connecting the observed phenotype to a specific cellular pathway. nih.gov Similarly, the identification of N-benzyl piperidine derivatives with neuroprotective properties in PC-12 cells prompted further investigation into their enzymatic inhibition profiles, leading to their characterization as dual HDAC and AChE inhibitors. nih.gov

Structure Activity Relationship Sar Studies of N 5 Bromo 2 Methoxybenzyl Pentan 3 Amine Analogues

Impact of Substituents on Biological Activity

The biological activity of this class of compounds is highly sensitive to the nature and position of various substituents. Modifications to the benzyl (B1604629) ring and the amine side-chain can dramatically alter potency, selectivity, and efficacy by influencing factors such as electronic distribution, lipophilicity, and steric hindrance.

Role of the Bromo Group

The bromine atom at the C5 position of the benzyl ring is a key feature that significantly influences the biological profile of these analogues. Halogen atoms are frequently incorporated into drug candidates to enhance membrane permeability and improve metabolic stability. nih.gov More specifically, bromine can participate in halogen bonding, a directional, electrostatically driven interaction with an electron-donating atom on a biological target, which can substantially improve binding affinity. nih.govacs.orgnih.govresearchgate.net

| Compound Series | Modification | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| Doxepin Analogues | Addition of Bromine | 10-fold increase in 5-HT₂B receptor binding affinity nih.gov | Formation of halogen bond with Phe217 nih.gov |

| Pyrimidinyl Derivatives | Addition of 5-bromo substituent | Significantly improved affinity for endothelin receptors | Enhanced ligand-receptor interactions |

| 1-benzyl-3-hydrazonoindolin-2-ones | Presence of 5-bromo substituent | Contributed to potent anticancer activity toward MCF-7 cells | Favorable interactions in the VEGFR-2 active site |

Influence of the Methoxy (B1213986) Group

The methoxy group at the C2 position also plays a pivotal role in determining the pharmacological properties of these compounds. Its placement is crucial, as studies on structurally similar molecules have demonstrated. For example, in the 2,5-dimethoxyphenethylamine series, the deletion of the 2-methoxy group resulted in a more than 500-fold drop in agonist potency at the 5-HT₂A receptor, whereas deletion of the 5-methoxy group caused a less dramatic 20-fold decrease. This indicates that the 2-methoxy group is not merely a modulator of lipophilicity but is likely involved in a critical binding interaction, possibly acting as a hydrogen bond acceptor or orienting the molecule correctly within the binding site. The oxygen atom's lone pair of electrons can form hydrogen bonds, which are crucial for molecular recognition specificity. unina.it

| Compound Series | Modification | Observed Effect on Activity (5-HT₂A Receptor) | Reference |

|---|---|---|---|

| 2,5-dimethoxyphenethylamine | Deletion of 2-methoxy group | >500-fold decrease in potency | nih.gov |

| 2,5-dimethoxyphenethylamine | Deletion of 5-methoxy group | 20-fold decrease in potency | nih.gov |

Variations on the Pentan-3-amine Chain

The N-alkyl substituent, in this case, the pentan-3-amine chain, is a significant determinant of activity. Historically, N-alkylation of phenethylamines with simple, small groups like methyl or ethyl was found to significantly reduce activity. nih.gov However, the size, branching, and lipophilicity of larger N-alkyl groups can modulate receptor affinity and selectivity. The pentan-3-amine moiety represents a branched, moderately lipophilic chain. Studies on other benzylamine-type compounds have shown that the nature of the N-alkyl group is critical. For instance, in a series of antifungal benzylamines, comparing a branched 6-methylhept-2-yl amine side chain with a linear n-octyl side chain revealed distinct effects on antimycotic activity, underscoring the importance of the chain's structure. nih.gov Therefore, variations such as altering the length of the pentan chain, changing the position of the nitrogen atom, or introducing further branching would be expected to fine-tune the compound's biological profile by altering its fit and interactions within the binding pocket.

Conformational Analysis and Stereochemical Effects on Activity

The three-dimensional arrangement of a molecule is critical for its biological function. For N-(5-bromo-2-methoxybenzyl)pentan-3-amine analogues, both conformational flexibility and stereochemistry are expected to have profound effects on activity. The bond connecting the benzyl ring to the nitrogen atom allows for rotation, which means the molecule can adopt various spatial orientations.

Studies on conformationally restricted analogues of similar compounds, such as TCB-2, have shown that agonist potency is highly dependent on the spatial orientation of the amine side chain. Furthermore, biological activity in such molecules often resides primarily in a single enantiomer, highlighting the importance of stereochemistry. The specific arrangement of the substituents in three-dimensional space dictates the molecule's ability to fit into a chiral binding pocket on a receptor. Analysis of the crystal structure of related compounds, such as (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, reveals specific dihedral angles between the aromatic rings, indicating preferred conformations in the solid state. This conformational preference can influence the molecule's presentation to its biological target.

Identification of Pharmacophore Elements

A pharmacophore model outlines the essential molecular features necessary for biological activity. Based on the SAR of N-(5-bromo-2-methoxybenzyl)pentan-3-amine and its analogues, several key pharmacophoric elements can be identified.

Substituted Aromatic Ring: The 5-bromo-2-methoxyphenyl group serves as a crucial recognition moiety, likely engaging in hydrophobic and van der Waals interactions within the receptor binding site.

Halogen Bond Donor: The bromine atom at the C5 position is a potential halogen bond donor, forming a specific, directional interaction with an electron-rich group (like a backbone carbonyl) on the receptor, which can significantly enhance binding affinity. nih.govacs.org

Hydrogen Bond Acceptor: The oxygen atom of the 2-methoxy group is a likely hydrogen bond acceptor, forming a key interaction that helps to anchor and orient the ligand correctly. unina.it

Basic Nitrogen Atom: The secondary amine is a critical feature. In its protonated, cationic state, it can form a strong ionic bond or a charge-assisted hydrogen bond with an anionic residue (e.g., aspartate) in the receptor, a common and powerful anchoring interaction for many amine-containing ligands.

Together, these elements—the aromatic ring, the specific electronic features of the bromo and methoxy groups, the basic amine, and the hydrophobic side chain—constitute the core pharmacophore for this class of compounds.

Computational and Theoretical Studies on N 5 Bromo 2 Methoxybenzyl Pentan 3 Amine and Analogues

Quantum Mechanical Investigations of Molecular and Electronic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide detailed information about molecular geometry, electronic distribution, and chemical reactivity. researchgate.net For analogues of N-(5-bromo-2-methoxybenzyl)pentan-3-amine, such as N-benzyl-5-bromo isatin (B1672199) derivatives, DFT calculations using the B3LYP method with a 6-311++G (2d, 2p) basis set have been employed to determine their optimized geometrical structure and electronic properties in various media. researchgate.net

Key properties derived from these quantum chemical calculations include:

Optimized Molecular Structure: This determines the most stable three-dimensional conformation of the molecule, providing bond lengths, bond angles, and dihedral angles at the minimum energy state.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's stability and polarizability. A smaller energy gap suggests higher chemical reactivity and biological activity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting how a molecule will interact with biological receptors or other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization and hyperconjugative interactions within the molecule, providing insights into its stability. researchgate.net

The table below presents typical quantum chemical parameters calculated for an analogue, (E)-N'-(4-bromo-3-hydroxybenzilidine)-2-methyl-3-nitrobenzohydrazide hydrate (B1144303), demonstrating the type of data obtained through these investigations. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.58 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.99 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.59 eV | Indicates chemical reactivity and stability. |

| Dipole Moment (μ) | 8.38 Debye | Measures the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. For N-benzylphenethylamine analogues, docking studies have been crucial in mapping their binding conformation at serotonin (B10506) receptors like 5-HT2A. nih.gov

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. Lower binding energy values typically indicate a more favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-receptor complex. These simulations are used to assess the stability of the predicted binding pose and to understand how the protein's conformation might change upon ligand binding.

For example, studies on N-benzylphenethylamine analogues have shown that substitutions on the N-benzyl ring significantly influence their interaction with the receptor, affecting both affinity and functional activity. nih.govnih.gov

| Analogue Class | Target Receptor | Key Finding |

|---|---|---|

| N-(2-Methoxybenzyl) compounds | 5-HT2A | Generally less active and less selective agonists compared to hydroxylated analogues. nih.gov |

| N-(2-Hydroxybenzyl) compounds | 5-HT2A | Showed the highest functional activity at the 5-HT2A receptor with good selectivity. nih.gov |

| N-benzylphenethylamines ("NBOMes") | 5-HT2A | Addition of an N-benzyl group markedly increases 5-HT2A binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

A QSAR study involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., total energy), and topological indices (e.g., molecular connectivity indices). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. semanticscholar.org

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to chance correlation. researchgate.net

For instance, a QSAR study on a series of 3/4-bromo benzohydrazide (B10538) derivatives identified that their antimicrobial activity was best described by a combination of an electronic parameter (Total energy, Te) and topological parameters (Wiener index, W, and valance zero order molecular connectivity index, ⁰χᵛ). nih.gov Such models provide valuable insights into the structural features that are important for the desired biological effect, guiding the design of more potent analogues.

| QSAR Model Type | Descriptor Class | Example Descriptors | Application |

|---|---|---|---|

| 2D-QSAR | Topological, Physicochemical | Wiener Index (W), Molar Refractivity | Correlating structure with antimicrobial or anticancer activity. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic Fields | Lennard-Jones and Coulomb potentials | Mapping favorable and unfavorable interaction regions for receptor binding. |

| MLR/ANN | Electronic, Topological | Total Energy (Te), ⁰χᵛ | Predicting antiproliferative or antimicrobial potency. nih.govsemanticscholar.org |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can exert a therapeutic effect, it must be effectively absorbed, distributed to its target, metabolized, and excreted (ADME). Predicting these properties early in the drug discovery process is crucial. Numerous in silico tools and web servers, such as SwissADME and pkCSM, provide rapid predictions of ADME parameters based on a molecule's structure. mdpi.comnih.gov

Key ADME properties predicted by these tools include:

Gastrointestinal (GI) Absorption: Predicts how well a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound can cross the protective barrier separating the brain from circulating blood, which is essential for CNS-acting drugs.

P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can remove drugs from cells, including from the brain. In silico models predict if a compound is a substrate or inhibitor of P-gp. mdpi.com

Drug-likeness: Assesses whether a compound's physicochemical properties fall within the range typical of known oral drugs. This is often evaluated using rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

The "BOILED-Egg" model is a graphical method that plots lipophilicity (WLOGP) versus polarity (TPSA) to predict both GI absorption and BBB permeation simultaneously. nih.gov For analogues of N-(5-bromo-2-methoxybenzyl)pentan-3-amine, these predictive models suggest they are likely to have good intestinal absorption and the potential to cross the blood-brain barrier. mdpi.comresearchgate.net

| ADME Parameter | Predicted Property for Analogues | Significance |

|---|---|---|

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. nih.gov |

| BBB Permeation | Yes | Suggests the compound can reach targets within the central nervous system. nih.govresearchgate.net |

| P-gp Substrate | Yes/No (Varies) | Determines if the compound may be actively removed from the CNS. mdpi.comnih.gov |

| Lipinski's Rule of Five | 0-1 Violations | Generally compliant, indicating favorable drug-like properties. nih.gov |

| Bioavailability Score | 0.55 | A score indicating the probability of having favorable pharmacokinetic properties. nih.gov |

Prediction of Non-Linear Optical Properties (if relevant to compound class)

Non-linear optical (NLO) materials have applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with significant NLO properties typically possess an electron donor group and an electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net

The key parameter for quantifying second-order NLO activity is the first hyperpolarizability (β). Quantum chemical calculations, often using DFT methods, can predict the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of a molecule. researchgate.net A large β value, often compared to that of a standard NLO material like urea (B33335), indicates significant NLO potential. researchgate.net

For substituted benzylamine (B48309) derivatives, the presence of electron-donating (like methoxy) and electron-withdrawing (like bromo) groups on the aromatic ring can create the necessary electronic asymmetry for NLO effects. Computational studies on structurally similar bromo-substituted aromatic compounds have shown that they can possess significant hyperpolarizability values, suggesting they could be good candidates for NLO materials. researchgate.net For example, calculations on a bromo hydrazide derivative showed a first hyperpolarizability value significantly higher than that of urea. researchgate.net This indicates that the class of N-(5-bromo-2-methoxybenzyl)pentan-3-amine compounds may warrant investigation for potential NLO applications.

| Parameter | Calculated Value (Analogue) | Reference Value (Urea) | Significance |

|---|---|---|---|

| Dipole Moment (μ) | 8.38 Debye | 1.37 Debye | Measures molecular polarity. |

| Polarizability (α) | 194.86 ų | 4.28 ų | Measures the deformability of the electron cloud. |

| First Hyperpolarizability (β) | 17.20 x 10⁻³¹ esu | 1.52 x 10⁻³¹ esu | Quantifies the second-order NLO response. |

*Data for (E)-N'-(4-bromo-3-hydroxybenzilidine)-2-methyl-3-nitrobenzohydrazide hydrate analogue and urea reference. researchgate.net

Future Research Directions and Applications of N 5 Bromo 2 Methoxybenzyl Pentan 3 Amine

Development of Novel Analogues with Enhanced Potency or Selectivity

A primary focus of future research will likely be the synthesis and evaluation of novel analogues of N-(5-bromo-2-methoxybenzyl)pentan-3-amine to establish a comprehensive structure-activity relationship (SAR). nih.gov The N-benzyl moiety is known to significantly influence the potency and selectivity of bioactive compounds, particularly those targeting neurotransmitter receptors like the serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govnih.govnih.gov Systematic modifications to the chemical scaffold of N-(5-bromo-2-methoxybenzyl)pentan-3-amine could lead to analogues with improved pharmacological profiles.

Key areas for structural modification would include:

Substitution on the Benzyl (B1604629) Ring: The bromine and methoxy (B1213986) groups on the benzyl ring are critical features. Future studies could explore the replacement of the bromine atom with other halogens (e.g., chlorine, iodine) or with electron-withdrawing or electron-donating groups to probe the electronic requirements for optimal activity. nih.gov Similarly, the position and nature of the methoxy group could be altered.

Modification of the Pentan-3-amine Moiety: The alkyl chain and the position of the amine group could be varied to assess the impact on lipophilicity and steric interactions with potential biological targets.

Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity for a specific target. nih.gov

The following table outlines a hypothetical series of analogues and the rationale for their synthesis, based on common strategies in medicinal chemistry.

| Analogue Name | Modification from Parent Compound | Rationale for Synthesis |

| N-(5-chloro-2-methoxybenzyl)pentan-3-amine | Replacement of bromine with chlorine | To evaluate the effect of a different halogen on binding affinity and selectivity. |

| N-(5-bromo-2-hydroxybenzyl)pentan-3-amine | Demethylation of the methoxy group to a hydroxyl group | To introduce a hydrogen bond donor and assess its interaction with potential receptor sites. |

| N-(5-bromo-2,4-dimethoxybenzyl)pentan-3-amine | Addition of a second methoxy group on the benzyl ring | To explore the impact of increased electron density and steric bulk on the benzyl moiety. |

| N-(5-bromo-2-methoxybenzyl)cyclopentylamine | Replacement of the pentan-3-amine with a cyclopentylamine | To introduce conformational rigidity and explore different steric profiles for the amine substituent. |

| 2-((5-bromo-2-methoxyphenyl)methylamino)pentan-3-ol | Introduction of a hydroxyl group on the pentyl chain | To increase polarity and explore potential new interactions with a biological target. |

Exploration of Specific Molecular Targets and Pathways

A crucial area of future research will be the identification and characterization of the specific molecular targets and biological pathways modulated by N-(5-bromo-2-methoxybenzyl)pentan-3-amine and its analogues. The structural similarity to known psychoactive compounds, such as the N-benzylphenethylamines, suggests that this compound may interact with G-protein coupled receptors (GPCRs), particularly serotonin receptors. nih.govnih.gov

Initial screening efforts would likely involve a broad panel of receptors, enzymes, and ion channels to identify primary biological targets. Based on the N-benzyl amine scaffold, high-affinity binding to serotonin 5-HT2 receptor subtypes is a plausible hypothesis. nih.govacs.org Should this be confirmed, subsequent studies would focus on:

Receptor Binding Affinity and Selectivity: Determining the binding constants (Ki) of N-(5-bromo-2-methoxybenzyl)pentan-3-amine and its analogues for various receptor subtypes to establish a selectivity profile.

Functional Activity: Characterizing the functional effects of these compounds as agonists, antagonists, or allosteric modulators at their identified targets. nih.gov

Downstream Signaling Pathways: Investigating the intracellular signaling cascades activated or inhibited by these molecules to understand their mechanism of action at a cellular level.

The following table presents hypothetical binding affinity data for N-(5-bromo-2-methoxybenzyl)pentan-3-amine and a potential analogue at serotonin receptor subtypes, illustrating the type of data that would be generated in such studies.

| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | 5-HT2A/5-HT2C Selectivity |

| N-(5-bromo-2-methoxybenzyl)pentan-3-amine | 15.2 | 85.7 | 5.6 |

| N-(5-chloro-2-methoxybenzyl)pentan-3-amine | 12.8 | 120.3 | 9.4 |

Advancements in Synthetic Methodologies for Related Chemical Scaffolds

The synthesis of N-(5-bromo-2-methoxybenzyl)pentan-3-amine and its analogues would likely be achieved through established synthetic routes, such as reductive amination. researchgate.net However, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies for this class of compounds.

Potential areas for advancement include:

Catalytic Approaches: Exploring novel catalysts for the reductive amination process to improve yields and reduce the use of stoichiometric reagents. organic-chemistry.org

Flow Chemistry: Developing continuous flow processes for the synthesis of N-benzyl amines, which can offer advantages in terms of safety, scalability, and reproducibility. researchgate.net

Biocatalysis: Investigating the use of enzymes, such as transaminases, for the stereoselective synthesis of chiral analogues of N-(5-bromo-2-methoxybenzyl)pentan-3-amine. researchgate.net

Potential as Chemical Probes for Biological Systems

Should N-(5-bromo-2-methoxybenzyl)pentan-3-amine or one of its analogues exhibit high potency and selectivity for a specific biological target, it could be developed into a valuable chemical probe. Chemical probes are essential tools for studying the function of proteins and exploring their role in health and disease.

The development of a chemical probe based on this scaffold would involve:

Demonstration of Target Engagement in Cells: Confirming that the compound interacts with its intended target in a cellular context.

High Selectivity: Ensuring that the compound has minimal off-target effects at relevant concentrations.

Suitability for In Vitro and In Vivo Studies: Characterizing the physicochemical properties of the compound to ensure its utility in various experimental systems.

Integration into Fragment-Based Drug Discovery or De Novo Design Strategies

The N-(5-bromo-2-methoxybenzyl)pentan-3-amine scaffold could also be utilized in fragment-based drug discovery (FBDD) and de novo design approaches. nih.govnih.govbu.edu In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. bu.edu